molecular formula C7H3BrCl2O B2932023 4-Bromo-2,5-dichlorobenzaldehyde CAS No. 1349716-93-3

4-Bromo-2,5-dichlorobenzaldehyde

Cat. No.: B2932023
CAS No.: 1349716-93-3
M. Wt: 253.9
InChI Key: OTZMLLOKGOGAGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,5-dichlorobenzaldehyde is an organobromine compound with the molecular formula C7H3BrCl2O. This compound is characterized by the presence of bromine and chlorine atoms attached to a benzaldehyde core. It is a colorless to pale yellow solid that is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2,5-dichlorobenzaldehyde can be synthesized through several methods. One common method involves the bromination of 2,5-dichlorobenzaldehyde using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in a solvent like acetic acid at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,5-dichlorobenzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction Reactions: The aldehyde group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Major Products:

    Substitution: Formation of various substituted benzaldehydes.

    Oxidation: Formation of 4-Bromo-2,5-dichlorobenzoic acid.

    Reduction: Formation of 4-Bromo-2,5-dichlorobenzyl alcohol.

Scientific Research Applications

4-Bromo-2,5-dichlorobenzaldehyde is utilized in various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-Bromo-2,5-dichlorobenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The bromine and chlorine atoms can also participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

    2,4-Dichlorobenzaldehyde: Similar in structure but lacks the bromine atom.

    4-Bromobenzaldehyde: Similar in structure but lacks the chlorine atoms.

    2,5-Dichlorobenzaldehyde: Similar in structure but lacks the bromine atom.

Uniqueness: 4-Bromo-2,5-dichlorobenzaldehyde is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and properties. This combination allows for versatile chemical transformations and applications in various fields.

Properties

IUPAC Name

4-bromo-2,5-dichlorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2O/c8-5-2-6(9)4(3-11)1-7(5)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZMLLOKGOGAGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693212
Record name 4-Bromo-2,5-dichlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111829-72-2
Record name 4-Bromo-2,5-dichlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.